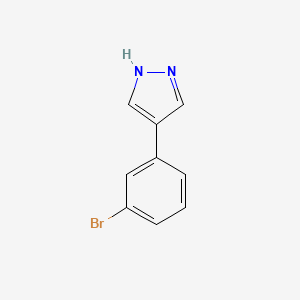

4-(3-ブロモフェニル)ピラゾール

説明

The compound 4-(3-bromophenyl)-1H-pyrazole is a derivative of the pyrazole class, characterized by a bromine atom substituted on the phenyl ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the bromine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. Although the specific synthesis of 4-(3-bromophenyl)-1H-pyrazole is not detailed in the provided papers, similar compounds have been synthesized using oxidative cyclization with copper acetate as a catalyst . The synthesis process can be sensitive to reaction conditions, such as temperature, solvent, and the nature of the substituents, which can lead to the formation of different isomers or related compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of halogenated pyrazole isomers have been established by X-ray diffraction, revealing the orientation of the phenyl ring and the interactions within the crystal lattice . The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data . These studies provide insights into the conformational preferences and electronic distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom, in particular, can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. The reactivity of the pyrazole ring itself can lead to tautomerism, as observed in 4-bromo substituted 1H-pyrazoles, where the tautomer present in the solid state is the 3-bromo one . The study of these reactions is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-bromophenyl)-1H-pyrazole can be inferred from studies on similar compounds. Vibrational spectroscopy studies provide information on the bonding features and molecular vibrations . The electronic absorption spectra and solvatochromic behavior can reveal the influence of solvent polarity on the photophysical properties . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, help in understanding the charge distribution and electronic properties, which are important for assessing the potential of these compounds in nonlinear optics and as pharmaceutical agents .

科学的研究の応用

薬理学的応用

4-(3-ブロモフェニル)ピラゾールを含むピラゾール誘導体は、その薬理学的特性について広く研究されています。 それらは、抗菌、抗真菌、抗寄生虫、抗炎症、抗うつ効果など、さまざまな生物学的活性を示します 。これらの化合物は、その用途の広い窒素ベースのヘテロ芳香族環構造により、新薬開発において特に有望です。

神経保護効果

研究により、ピラゾール誘導体は神経保護において役割を果たす可能性があることが示されています。 ある研究では、4-(3-ブロモフェニル)ピラゾールに関連するピラゾリン誘導体の、アセチルコリンエステラーゼ活性と脳内のマロンジアルデヒドレベルに対する神経毒性について調査されました。これらの指標は、行動パラメータと水泳能力に関連しています 。これは、神経変性疾患の治療や神経毒性の軽減における潜在的な応用を示唆しています。

抗酸化特性

細胞の酸化ストレス応答は重要な研究分野であり、ピラゾール誘導体は抗酸化活性に関連付けられています。 それらは、さまざまな疾患に関与する活性酸素種と酸化損傷の影響を軽減するのに役立つ可能性があります 。

農業用化学薬品

ピラゾールは農業分野でも重要です。 それらは、作物を害虫や病気から保護するために使用できる抗真菌および抗菌特性を持つ化合物の合成のための枠組みとして役立ちます 。

有機合成

有機化学では、4-(3-ブロモフェニル)ピラゾールは、より複雑な分子の合成における前駆体または中間体として機能できます。 その構造は、さまざまな反応と変換を可能にし、合成戦略における貴重な構成要素となっています 。

金属イオン検出

ピラゾール誘導体は、金属イオンのセンシングプローブの合成に使用されてきました。 たとえば、ピラゾールビスクマリン誘導体のセンシングプローブは、銅イオンと亜鉛イオンを選択的に検出することが報告されています 。この用途は、環境モニタリングと産業プロセスにおいて重要です。

抗腫瘍活性

ピラゾール誘導体の抗腫瘍の可能性は、別の有望な研究分野です。 それらの癌細胞の増殖を阻害する能力は、新しい抗癌剤の開発のための候補となっています 。

化学工業における応用

4-(3-ブロモフェニル)ピラゾールを含むピラゾール誘導体は、さまざまな小分子の合成において化学産業で重要です。 これらの分子は、医薬品から材料科学まで、さまざまな用途を持っています 。

作用機序

Target of Action

The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .

Mode of Action

4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Result of Action

The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .

特性

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJALWCDYPLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375470 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916792-28-4 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

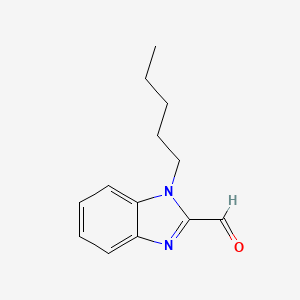

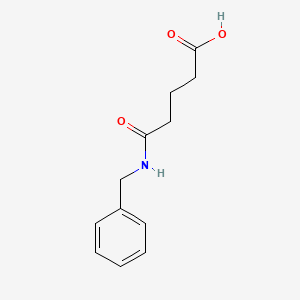

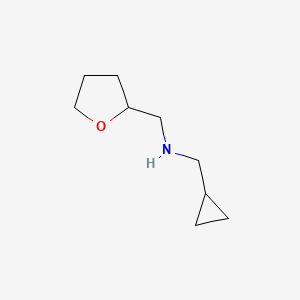

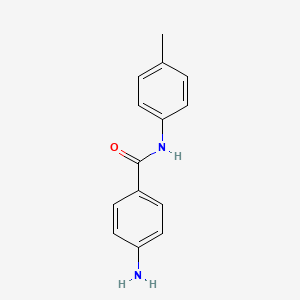

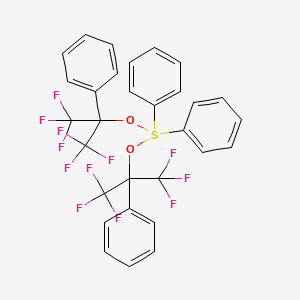

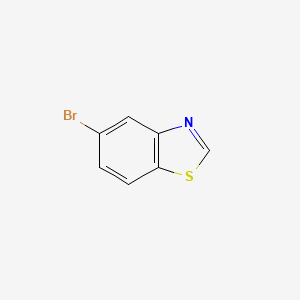

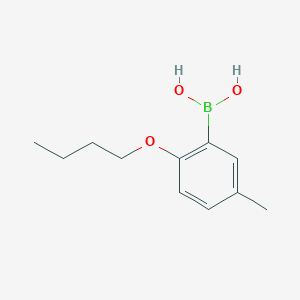

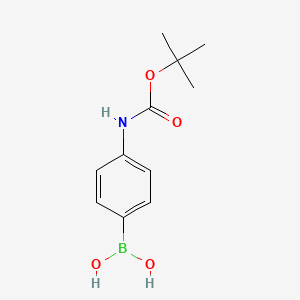

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)